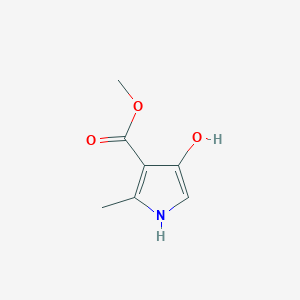![molecular formula C8H4ClNO2 B12883723 4-Chlorobenzo[d]oxazole-2-carbaldehyde](/img/structure/B12883723.png)
4-Chlorobenzo[d]oxazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorobenzo[d]oxazole-2-carbaldehyde is a chemical compound with the molecular formula C8H4ClNO2 It is a derivative of benzo[d]oxazole, featuring a chlorine atom at the 4-position and an aldehyde group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzo[d]oxazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-aminophenol with formic acid or formamide, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chlorobenzo[d]oxazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced products.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-chlorobenzo[d]oxazole-2-carboxylic acid, while reduction may produce 4-chlorobenzo[d]oxazole-2-methanol.
Applications De Recherche Scientifique
4-Chlorobenzo[d]oxazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Chlorobenzo[d]oxazole-2-carbaldehyde involves its interaction with molecular targets and pathways within biological systems. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This reactivity underlies its potential biological activities and therapeutic applications.
Comparaison Avec Des Composés Similaires
4-Chlorobenzo[d]oxazole-2-carbaldehyde can be compared with other benzo[d]oxazole derivatives, such as:
Benzo[d]oxazole-2-carbaldehyde: Lacks the chlorine atom, resulting in different reactivity and properties.
4-Methylbenzo[d]oxazole-2-carbaldehyde: Features a methyl group instead of chlorine, affecting its chemical behavior and applications.
4-Nitrobenzo[d]oxazole-2-carbaldehyde: Contains a nitro group, which significantly alters its electronic properties and reactivity.
The presence of the chlorine atom in this compound imparts unique characteristics, such as increased electrophilicity and potential for specific interactions with biological targets.
Propriétés
Formule moléculaire |
C8H4ClNO2 |
|---|---|
Poids moléculaire |
181.57 g/mol |
Nom IUPAC |
4-chloro-1,3-benzoxazole-2-carbaldehyde |
InChI |
InChI=1S/C8H4ClNO2/c9-5-2-1-3-6-8(5)10-7(4-11)12-6/h1-4H |
Clé InChI |
YLLSFZPHLJLOGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)N=C(O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,4-Dichlorophenyl)-2-hydroxy-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B12883647.png)
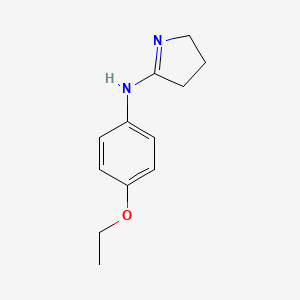
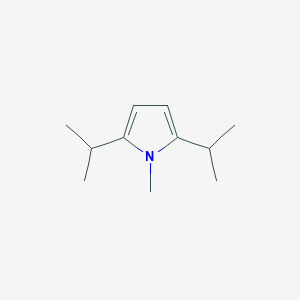

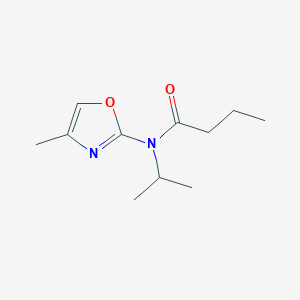

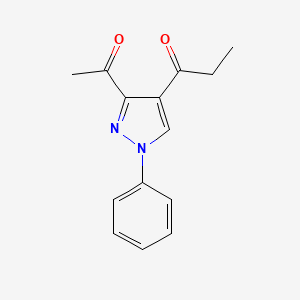

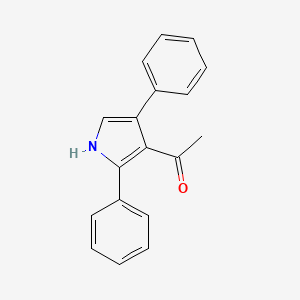


![2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one](/img/structure/B12883703.png)
